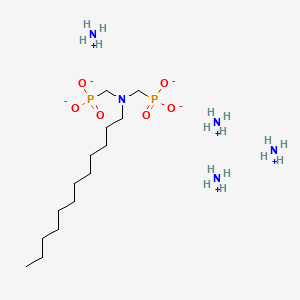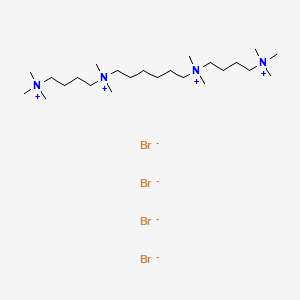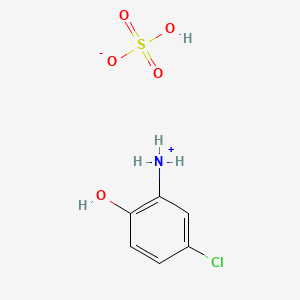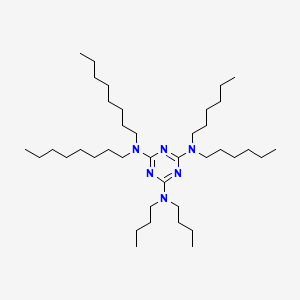
Phosphoric acid, octadecyl ester, aluminum salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, octadecyl ester, aluminum salt is an organic phosphate ester compound. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its long carbon chain and the presence of aluminum, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, octadecyl ester, aluminum salt is typically synthesized by reacting octadecanol with phosphoric acid. The reaction generally requires the use of a catalyst to facilitate the process . The reaction conditions include heating the mixture to a specific temperature to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, octadecanol and phosphoric acid, are mixed in reactors with catalysts to accelerate the reaction. The product is then purified through various methods, such as distillation or crystallization, to obtain the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, octadecyl ester, aluminum salt undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis.
Substitution: The ester group can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically catalyzed by acids or bases.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as potassium permanganate for oxidation.
Major Products Formed
Hydrolysis: Produces phosphoric acid and octadecanol.
Oxidation: Can lead to the formation of various oxidized products depending on the conditions and reagents used.
Scientific Research Applications
Phosphoric acid, octadecyl ester, aluminum salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, inks, plastics, textiles, and personal care products.
Mechanism of Action
The mechanism of action of phosphoric acid, octadecyl ester, aluminum salt involves its interaction with various molecular targets and pathways. As a surfactant, it reduces surface tension and stabilizes emulsions by aligning at the interface of different phases. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Phosphoric acid, octadecyl ester, aluminum salt can be compared with other similar compounds, such as:
Cetyl oleyl phosphate: Known for its excellent emulsion stability and anti-wear performance.
Ethoxylated fatty alcohols: Used as non-ionic surfactants with similar applications in emulsification and stabilization.
The uniqueness of this compound lies in its specific combination of properties imparted by the long carbon chain and the presence of aluminum, making it suitable for specialized applications.
Properties
CAS No. |
68071-22-7 |
|---|---|
Molecular Formula |
C54H111Al2O12P3 |
Molecular Weight |
1099.3 g/mol |
IUPAC Name |
dialuminum;octadecyl phosphate |
InChI |
InChI=1S/3C18H39O4P.2Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;;/h3*2-18H2,1H3,(H2,19,20,21);;/q;;;2*+3/p-6 |
InChI Key |
HBEOVKSHQZVUQQ-UHFFFAOYSA-H |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[Al+3].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran](/img/structure/B12679407.png)
